molecular formula C8H7ClN2O2 B2675451 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride CAS No. 1864063-95-5

1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride

Cat. No. B2675451
CAS RN: 1864063-95-5
M. Wt: 198.61
InChI Key: WTLFJJULVHCBON-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is an important structural motif found in numerous bioactive molecules . It has been used as a starting material in the synthesis of azaserotonin .


Synthesis Analysis

The synthesis of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride is represented by the empirical formula C8H6N2O2. It has a molecular weight of 162.15 .


Chemical Reactions Analysis

1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride has been used in the synthesis of a new series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors .

Scientific Research Applications

Novel Synthetic Routes and Molecular Structure

A novel synthetic route for creating "1H-pyrrolo[2,3-b]pyridines" from 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles highlights the chemical's versatility in organic synthesis. This process involves condensation with 1,3-dicarbonyl compounds, showcasing its potential in constructing complex pyridine derivatives efficiently (Brodrick & Wibberley, 1975).

Metal-Organic Frameworks (MOFs)

"1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride" has shown relevance in the formation of metal-organic frameworks (MOFs). For instance, a study involving pyridine-2,6-dicarboxylic acid revealed the formation of a MOF through hydrogen bonding, showcasing a structure that accommodates water clusters within its voids. This demonstrates the compound's utility in creating materials with specific porosity and structural characteristics (Ghosh & Bharadwaj, 2005).

Reactivity and Characterization Studies

Research focusing on "4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one" provides insight into the reactivity and characterization of related compounds. The study details synthetic methods, structural characterization, and analysis of non-linear optical properties, highlighting the compound's potential in the development of new materials and pharmaceuticals (Murthy et al., 2017).

Luminescent Probes

The creation of coordination polymers that can act as selective luminescent probes for metal ions, using pyridine-2,6-dicarboxylic acid derivatives, underscores the application of "1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride" in designing sensors and probes. This demonstrates its importance in analytical chemistry and sensor technology (Zhao et al., 2004).

Mechanism of Action

The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride involves the inhibition of tubulin polymerization. It disrupts tubulin microtubule dynamics, causing G2/M phase cell cycle arrest and apoptosis .

Safety and Hazards

The safety and hazards associated with 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride include acute toxicity if ingested, skin irritation, serious eye damage, and respiratory irritation .

Future Directions

The future directions for 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride involve its use in the development of novel and selective inhibitors for the treatment of various types of tumors . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)7-5-1-3-9-6(5)2-4-10-7;/h1-4,9H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLFJJULVHCBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride

CAS RN

1864063-95-5
Record name 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride
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